molecular formula C23H23N7O3 B2997026 1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione CAS No. 1040679-11-5

1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione

Cat. No. B2997026
CAS RN: 1040679-11-5
M. Wt: 445.483
InChI Key: RRKXZJJKEFNQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.483. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Attachment Inhibition

A study by Wang et al. (2009) characterized derivatives of the compound as potent inhibitors of HIV-1 attachment. These derivatives interfere with the interaction of the viral gp120 with the host cell receptor CD4. The piperazine ring, a common feature in these derivatives, acts as a scaffold to deploy the indole glyoxamide and benzamide in a configuration that complements the binding site on gp120, highlighting its potential in antiviral pharmacotherapy (Wang et al., 2009).

Serotonin Receptor Interaction

Research by Lanfumey et al. (1993) explored the antagonist properties of novel compounds, including derivatives similar to the mentioned chemical, on 5-HT1A receptors. These compounds were identified as pure antagonists at postsynaptic 5-HT1A receptors, offering insights into their potential for neurological and psychiatric applications (Lanfumey et al., 1993).

Alpha 1 Adrenoceptor Ligands

A study by Russo et al. (1991) evaluated derivatives of this compound for their in vitro alpha 1 adrenoceptor affinity, discovering potent ligands that suggest applications in cardiovascular research. These findings indicate the compound's utility in developing therapies targeting cardiovascular diseases (Russo et al., 1991).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel derivatives with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, derived from visnaginone and khellinone, demonstrate the compound's potential in the development of new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).

Anticancer Activity

Kumar et al. (2013) explored the condensation of iminodiacetic acid with various amines to produce piperazine-2,6-dione derivatives that exhibited good anticancer activity against multiple cancer cell lines. This research highlights the compound's relevance in cancer therapy development (Kumar et al., 2013).

properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-33-17-8-6-16(7-9-17)30-21(25-26-27-30)15-28-10-12-29(13-11-28)23(32)22(31)19-14-24-20-5-3-2-4-18(19)20/h2-9,14,24H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKXZJJKEFNQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione

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